2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl-
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Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl- is a complex organic compound characterized by its unique structure, which includes a thiadiazine ring with a thione group, a brominated tolyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thiadiazine ring, followed by the introduction of the thione group. The brominated tolyl group and the butyl chain are then added through subsequent reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The brominated tolyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent choice, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The brominated tolyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-chloro-m-tolyl)-5-butyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-methyl-m-tolyl)-5-butyl-
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the brominated tolyl group and the butyl chain can confer distinct properties compared to similar compounds with different substituents.
Properties
CAS No. |
21494-87-1 |
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Molecular Formula |
C14H19BrN2S2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-butyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C14H19BrN2S2/c1-3-4-7-16-9-17(14(18)19-10-16)12-5-6-13(15)11(2)8-12/h5-6,8H,3-4,7,9-10H2,1-2H3 |
InChI Key |
GOKLDNHNDUIFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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